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molecular formula C16H12Cl2O B015375 4-(3,4-Dichlorophenyl)-1-tetralone CAS No. 79560-19-3

4-(3,4-Dichlorophenyl)-1-tetralone

Cat. No. B015375
M. Wt: 291.2 g/mol
InChI Key: JGMBHJNMQVKDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05019655

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Identifiers

REACTION_CXSMILES
[Br-].[Al+3].[Br-].[Br-].[C:5]1([OH:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:24]>>[Cl:17][C:18]1[CH:23]=[C:22]([CH:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:5](=[O:15])[CH2:6][CH2:7]2)[CH:21]=[CH:20][C:19]=1[Cl:24] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
130 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The green solution obtained
CUSTOM
Type
CUSTOM
Details
After decantation, the organic phase is separated which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under a vacuum
CUSTOM
Type
CUSTOM
Details
After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05019655

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Identifiers

REACTION_CXSMILES
[Br-].[Al+3].[Br-].[Br-].[C:5]1([OH:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:24]>>[Cl:17][C:18]1[CH:23]=[C:22]([CH:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:5](=[O:15])[CH2:6][CH2:7]2)[CH:21]=[CH:20][C:19]=1[Cl:24] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
130 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The green solution obtained
CUSTOM
Type
CUSTOM
Details
After decantation, the organic phase is separated which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under a vacuum
CUSTOM
Type
CUSTOM
Details
After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05019655

Procedure details

In a solution of 100 g (0.374 mole) of anhydrous aluminium bromide in 130 ml of orthodichlorobenzene, 28 g (0.194 mole) of α-naphthol are added. The green solution obtained is heated for 1 hour at 65° C. then hydrolysed with 400 ml of water at 40° C. After decantation, the organic phase is separated which is concentrated under a vacuum. After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours, 45 g of the expected compound are obtained after filtration and drying.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
79.6%

Identifiers

REACTION_CXSMILES
[Br-].[Al+3].[Br-].[Br-].[C:5]1([OH:15])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1.O.[Cl:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][C:19]=1[Cl:24]>>[Cl:17][C:18]1[CH:23]=[C:22]([CH:8]2[C:9]3[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=3)[C:5](=[O:15])[CH2:6][CH2:7]2)[CH:21]=[CH:20][C:19]=1[Cl:24] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Name
Quantity
28 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
130 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The green solution obtained
CUSTOM
Type
CUSTOM
Details
After decantation, the organic phase is separated which
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under a vacuum
CUSTOM
Type
CUSTOM
Details
After crystallization of the residue in 140 ml of methanol at 0° C. for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C1CCC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 79.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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